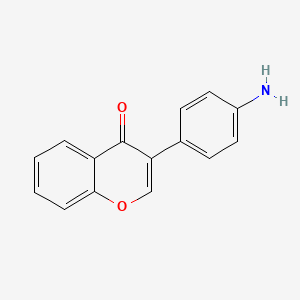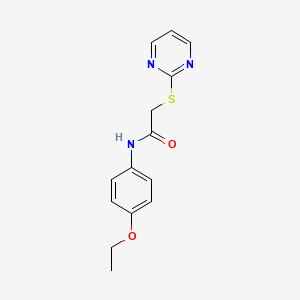
Di-n-butylgermane
Descripción general
Descripción
Di-n-butylgermane: is an organogermanium compound with the chemical formula C8H18Ge . It is a colorless liquid that is primarily used in research and industrial applications. The compound is known for its unique properties, including its ability to form stable bonds with other elements, making it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Di-n-butylgermane can be synthesized through the reaction of di-n-butylgermanium dichloride with lithium aluminum hydride . The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran . The reaction conditions include maintaining a low temperature to control the reaction rate and ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful handling of reagents and the use of specialized equipment to ensure the purity and yield of the product. The industrial production also emphasizes safety measures to handle the reactive chemicals involved.
Análisis De Reacciones Químicas
Types of Reactions: Di-n-butylgermane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the germanium atom, which can form stable intermediates with other elements.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as or under controlled conditions to form germanium oxides.
Reduction: The compound can be reduced using or to form simpler germanium hydrides.
Substitution: Substitution reactions can be carried out using or to replace the butyl groups with other functional groups.
Major Products Formed: The major products formed from these reactions include germanium oxides, hydrides, and substituted organogermanium compounds . These products are valuable intermediates in further chemical synthesis and industrial applications .
Aplicaciones Científicas De Investigación
Di-n-butylgermane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organogermanium compounds and as a catalyst in various chemical reactions.
Biology: Research has explored its potential as a bioactive compound with applications in medicinal chemistry.
Medicine: Studies have investigated its use in developing new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of di-n-butylgermane involves its ability to form stable bonds with other elements, facilitating various chemical reactions. The germanium atom in the compound acts as a central point for these reactions, allowing for the formation of complex intermediates and products. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound’s reactivity is attributed to the presence of the germanium atom .
Comparación Con Compuestos Similares
- Tri-n-butylgermane
- Tetra-n-butylgermane
- Di-n-butylgermanium dichloride
Comparison: Di-n-butylgermane is unique due to its specific structure and reactivity. Compared to tri-n-butylgermane and tetra-n-butylgermane, this compound has fewer butyl groups, which affects its reactivity and the types of reactions it can undergo. Di-n-butylgermanium dichloride, on the other hand, is a precursor in the synthesis of this compound and has different chemical properties and applications .
Propiedades
InChI |
InChI=1S/C8H18Ge/c1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGZHPIODMCYCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Ge]CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Ge | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3121918.png)






![1-(Benzo[b]thiophen-6-yl)ethanone](/img/structure/B3121979.png)




![(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]](/img/structure/B3122009.png)

